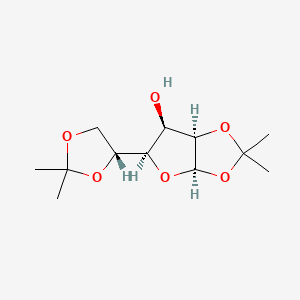

1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose

説明

Synthesis Analysis

The synthesis of 1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose involves protective group chemistry, where isopropylidene groups are used to protect the hydroxyl groups of glucose, thus facilitating further chemical manipulations. For instance, the conversion of 3-O-allyl-1,2-O-isopropylidene-alpha-D-glucofuranose into its 3-O-prop-1-enyl isomer followed by rapid acid-catalyzed intramolecular acetalation in an aprotic solvent has been demonstrated as a pathway to synthesize derivatives for use as precursors in the creation of amphiphiles showing liquid-crystalline properties (Vanbaelinghem et al., 1998).

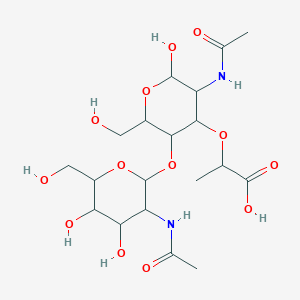

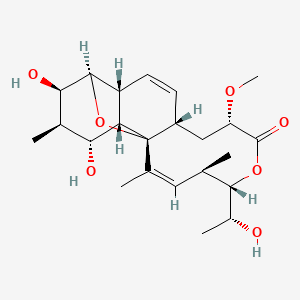

Molecular Structure Analysis

The molecular structure of 1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose derivatives has been elucidated using X-ray crystallography, revealing details about bond lengths, angles, and overall conformation within the crystal lattice. For example, a study reported the crystal and molecular structure of a tosylated derivative, providing insights into the spatial arrangement and the absence of classical hydrogen bonds, which are typical characteristics of such molecules (Mamat et al., 2012).

Chemical Reactions and Properties

1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose undergoes various chemical reactions, including nucleophilic substitution and hydrolysis, under different conditions. These reactions are crucial for modifying the molecule for specific applications, such as the smooth displacement of the endo-sulphonyloxy-group with benzoate and azide ion to yield related D-galactose compounds (Brimacombe et al., 1968).

科学的研究の応用

Synthesis of Abequose

The compound was used in the synthesis of abequose, a sugar molecule, by undergoing partial hydrolysis and subsequent chemical reactions (Copeland & Stick, 1977).

Production of 6-Deoxy Sugars

It served as a precursor for synthesizing 6-deoxy-3-O-methyl-D-gulose and L-acofriose, important in studying certain cardiac glycosides (Brimacombe, Robinson & Webber, 1971).

Synthesis of Amino Sugars

The compound was used in the synthesis of 3-amino-3-deoxy-L-lyxose, an important amino sugar (Brimacombe, Mofti & Stacey, 1971).

Creation of Anhydro Sugars

It aided in producing 2,5-anhydro-L-idose, a novel anhydro sugar, through acid hydrolysis (Dekker & Hashizume, 1958).

Branched-Chain Amino Sugars Synthesis

Used for synthesizing branched-chain amino sugars, vital in biochemistry (Rosenthal & Baker, 1973).

Molecular Structure Analysis

Its crystal and molecular structure was analyzed, providing insights into carbohydrate chemistry (Mamat, Peppel & Köckerling, 2012).

Synthesis of D-Gulose

It was involved in the synthesis of D-gulose, a sugar molecule (Reckendorf, 1972).

Hydrogenolysis Research

Its hydrogenolysis was studied, contributing to the understanding of carbohydrate transformations (Gorin & Perlin, 1958).

Organometallic Chemistry Applications

It was used in regioselective phthalation and succinylation of D-glucose and D-galactose, important in organometallic chemistry (Patel, Poller & Rathbone, 1987).

Synthesis of Isotopically Substituted Carbohydrates

The compound played a role in the synthesis of isotopically substituted carbohydrates for advanced chemical studies (King-Morris, Bondo, Mrowca & Serianni, 1988).

特性

IUPAC Name |

(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJGAYKWRDILTF-HOTMZDKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@H]2[C@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301224246 | |

| Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2:5,6-Di-O-isopropylidene-alpha-D-gulofuranose | |

CAS RN |

14686-89-6 | |

| Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14686-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)

![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)